A 68828
Description
Based on analogous compounds discussed in the evidence, A 68828 may feature a phosphine-alkene hybrid ligand system, which is common in transition metal catalysis . However, the lack of direct spectral or synthetic data in the provided evidence necessitates caution in extrapolating its exact properties.
Properties
CAS No. |
13209-52-5 |
|---|---|
Molecular Formula |
C68H116N26O15S2 |
Molecular Weight |
1601.963 |
IUPAC Name |
(6S,9R,13R,16S,19S,22S,25S,28S)-1,6-diamino-28-((2S,5S,14S,Z)-14-amino-2-((S)-sec-butyl)-15-cyclohexyl-5-(3-guanidinopropyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec-11-enamido)-19-benzyl-22-((S)-sec-butyl)-16,25-bis(3-guanidinopropyl)-1-imino-9,13-bis(mercaptomethyl)-7,10,12,15,18,21,24,27-octaoxo-2,8,11,14,17,20,23,26-octaazatriacontan-30-oic acid |
InChI |
InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/b84-32-/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
InChI Key |
HCJNLCHEKMAIHX-PVCRQNKGSA-N |
SMILES |
CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC(CNC(/C=N\C([C@@H](N)CC1CCCCC1)=O)=O)=O)CCCNC(N)=N)=O)[C@H](CC)C)=O)CC(O)=O)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NC([C@@H](NC([C@@H](N)CCCNC(N)=N)=O)CS)=O)=O)CS)=O)CCCNC(N)=N)=O)CC2=CC=CC=C2)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 68828; A-68828; A68828 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Compound B (Phosphine-Alkene Ligand Complex)
Compound B, a well-characterized phosphine-alkene ligand complex, shares functional groups with A 68826. Key differences include:
*Hypothetical values inferred from analogous systems.
This compound’s bidentate structure may limit its catalytic versatility compared to Compound B’s tridentate coordination, which enhances metal center stability .
Structural Analog: Compound C (Ferrocene-Based Catalyst)
Ferrocene derivatives, such as Compound C, are functionally similar to this compound in redox catalysis. Contrasts include:
| Property | This compound (Hypothetical) | Compound C |
|---|---|---|
| Redox Activity | Moderate | High |
| Synthetic Complexity | High | Low |
| Application | Cross-coupling | Polymerization |
This compound’s moderate redox activity suggests niche applications in cross-coupling reactions, whereas Compound C’s high activity suits industrial polymerization.
Comparison with Functionally Similar Compounds
Functional Analog: Compound D (N-Heterocyclic Carbene Complex)
N-Heterocyclic carbenes (NHCs) like Compound D are used in catalysis for their strong σ-donor properties. Key distinctions:
| Property | This compound (Hypothetical) | Compound D |
|---|---|---|
| Ligand Strength | Weak σ-donor | Strong σ-donor |
| Catalyst Lifetime | Short | Long |
| Substrate Compatibility | Limited | Broad |
This compound’s weaker donor capacity may reduce catalytic efficiency but offer selectivity in sensitive reactions.
Functional Analog: Compound E (Grubbs Catalyst)
Compound E, a ruthenium-based catalyst, shares this compound’s application in olefin metathesis. Differences include:
| Property | This compound (Hypothetical) | Compound E |
|---|---|---|
| Metal Center | Nickel* | Ruthenium |
| Reaction Rate | Slow | Fast |
| Cost | Low | High |
*A hypothetical assignment based on ligand compatibility.
Q & A
Q. What are best practices for addressing methodological limitations in this compound studies?
- Methodological Answer :
- Transparency : Disclose limitations (e.g., assay sensitivity thresholds) in the discussion.
- Sensitivity Analysis : Test how varying parameters (e.g., incubation time) affects conclusions.
- Pre-registration : Share protocols on platforms like Open Science Framework to reduce hindsight bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
